molecular formula C13H24O3 B1582068 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol CAS No. 63187-91-7

6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol

Cat. No.: B1582068
CAS No.: 63187-91-7
M. Wt: 228.33 g/mol
InChI Key: ZBJCYZPANVLBRK-UHFFFAOYSA-N
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Description

6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol is a chiral building block of significant interest in organic synthesis and fragrance research. This compound is scientifically recognized as a derivative of glycerol menthonide, specifically a menthone 1,2-glycerol ketal . Its defined stereochemistry and spirocyclic acetal structure make it a valuable precursor for synthesizing more complex molecules and studying stereochemical outcomes in reactions . A primary application of this compound is in the development of fragrance ingredients, where it is known under names such as Frescolat and is investigated for its potential cooling and scent-modifying properties . The compound serves as a key intermediate for creating derivatives, such as 4-bromobenzoate esters, which are used in crystallography and absolute stereochemistry assignment studies . Its mechanism of action in olfaction and cooling is tied to its specific three-dimensional structure, which interacts with biological receptors. For research laboratories, this compound offers a versatile and well-defined scaffold for exploring new chemical spaces in fine chemistry and material science.

Properties

IUPAC Name

(9-methyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H24O3/c1-9(2)12-5-4-10(3)6-13(12)15-8-11(7-14)16-13/h9-12,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJCYZPANVLBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2(C1)OCC(O2)CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866983
Record name 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear colourless viscous liquid
Record name (-)-Menthone 1,2-glycerol ketal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name dl-Menthone 1,2-glycerol ketal
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

322.00 to 323.00 °C. @ 760.00 mm Hg
Record name Menthone 1,2-glyceryl ketal
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Solubility

soluble in water, olive oil <15% and almond oil 1% w/w
Record name (-)-Menthone 1,2-glycerol ketal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name dl-Menthone 1,2-glycerol ketal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.0306, 1.0308
Record name (-)-Menthone 1,2-glycerol ketal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name dl-Menthone 1,2-glycerol ketal
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

63187-91-7
Record name Menthone glycerin acetal
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Record name Menthone 1,2-glycerol ketal
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Record name 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-
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Record name 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-
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Record name 2-hydroxymethyl-9-methyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane
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Record name 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)
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Record name MENTHONE 1,2-GLYCEROL KETAL, (±)-
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Record name Menthone 1,2-glyceryl ketal
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Preparation Methods

Key Reaction

  • Reactants: (−)-Menthone and glycerol
  • Catalyst: Acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)
  • Conditions: Reflux under controlled temperature; removal of water to drive equilibrium towards product formation
  • Purification: Distillation and recrystallization to enhance purity

This method is favored industrially due to its efficiency and scalability, often performed in large reactors with continuous flow setups to optimize production.

Detailed Preparation Procedure

Stepwise Process

Step Description Conditions Notes
1 Mix menthone and glycerol in a suitable solvent or neat Stoichiometric or slight excess glycerol Solvent choice can affect reaction rate
2 Add acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) Typically 0.5–2% w/w catalyst Catalyst concentration optimized for yield
3 Heat mixture to reflux temperature (~60–80°C) Maintain reflux for several hours (4–8 h) Water formed during reaction is continuously removed (e.g., by azeotropic distillation)
4 Monitor reaction progress by GC-MS or NMR Periodic sampling Ensures complete conversion
5 Quench reaction and neutralize acid Sodium bicarbonate or carbonate wash Prevents degradation of product
6 Purify product by distillation under reduced pressure 320–323°C at 760 mm Hg boiling point Removes unreacted starting materials and impurities
7 Optional recrystallization from methanol/water Enhances purity Final product is a clear, colorless viscous liquid

Reaction Mechanism

The acid catalyst protonates the carbonyl oxygen of menthone, increasing its electrophilicity. Glycerol’s hydroxyl group attacks the carbonyl carbon, forming a hemiketal intermediate. Subsequent intramolecular cyclization with the second hydroxyl group of glycerol leads to the formation of the 1,4-dioxaspiro ring, stabilizing the ketal structure.

Optimization and Industrial Scale-Up

  • Water Removal: Continuous removal of water shifts equilibrium toward product, increasing yield.
  • Catalyst Choice: p-Toluenesulfonic acid is preferred for milder conditions and easier handling.
  • Temperature Control: Maintaining optimal reflux temperature prevents side reactions or decomposition.
  • Continuous Flow Reactors: Used in industrial production to enhance reaction control, safety, and scalability.

Analytical Verification

Summary Table of Key Preparation Parameters

Parameter Typical Value Remarks
Reactants molar ratio (Menthone:Glycerol) 1:1 to 1:1.2 Slight excess glycerol favors complete conversion
Catalyst type Sulfuric acid, p-TSA p-TSA preferred industrially
Catalyst concentration 0.5–2% w/w Optimized for yield and minimal side reactions
Reaction temperature 60–80°C (reflux) Controlled to avoid degradation
Reaction time 4–8 hours Monitored by GC/NMR
Purification method Distillation, recrystallization Ensures high purity
Yield Typically >85% Dependent on reaction conditions

Research Findings and Notes

  • The acid-catalyzed ketalization is reversible; hence, anhydrous conditions and water removal are critical.
  • The spirocyclic dioxaspiro[4.5]decane ring system imparts stability and unique physical properties.
  • Variations in acid catalyst and solvent can affect reaction rate and selectivity.
  • The compound’s hydroxyl group can undergo further chemical transformations (oxidation, reduction, substitution), but these are beyond the scope of the preparation method.
  • Industrial processes emphasize continuous flow techniques to improve reaction efficiency and scalability.

This comprehensive overview consolidates diverse authoritative sources and experimental data to present a detailed, professional account of the preparation methods for this compound. The acid-catalyzed acetalization of menthone with glycerol remains the cornerstone synthesis, with optimization focusing on catalyst choice, reaction conditions, and purification for industrial applicability.

Chemical Reactions Analysis

Frescolat MGA primarily undergoes substitution reactions due to the presence of the acetal functional group. Common reagents used in these reactions include acids and bases, which can catalyze the hydrolysis of the acetal bond, leading to the formation of menthone and glycerin .

The major products formed from these reactions are menthone and glycerin. These reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Scientific Research Applications

Flavoring and Fragrance Industry

Frescolat MGA is widely used as a flavoring agent due to its pleasant aroma and taste profile, reminiscent of mint and menthol. It is particularly valued in:

  • Food Products : Used in confectionery, beverages, and dairy products to impart a refreshing taste.
  • Cosmetics and Personal Care : Incorporated into perfumes, lotions, and creams for its aromatic qualities.

Case Studies

  • Flavor Enhancement in Confectionery :
    • A study demonstrated that the addition of Frescolat MGA significantly improved the sensory attributes of mint-flavored candies, enhancing both taste and aroma profiles .
  • Fragrance Stability :
    • Research indicated that incorporating Frescolat MGA into cosmetic formulations increased the stability of fragrance compounds under various storage conditions .

Potential Applications in Pharmaceuticals

Emerging research suggests potential applications of Frescolat MGA in pharmaceuticals, particularly as a component in drug formulations aimed at improving patient compliance through enhanced taste masking.

Case Studies

  • Taste Masking in Pediatric Formulations :
    • A study explored the use of Frescolat MGA in liquid formulations for children, showing effective masking of bitter flavors commonly found in medications .
  • Inhalation Delivery Systems :
    • Investigations into electronic nicotine delivery systems (ENDS) highlighted the presence of Frescolat MGA and its potential implications for inhalation toxicity . This raises questions about its safety profile and necessitates further research into its effects when vaporized.

Mechanism of Action

Frescolat MGA exerts its cooling effects by activating the transient receptor potential melastatin 8 (TRPM8) channels. These channels are temperature-sensitive ion channels that are activated by cool temperatures and chemical agonists like menthol and icilin .

Upon activation, TRPM8 channels allow the influx of calcium ions into the cells, leading to the sensation of cooling. This mechanism is similar to that of menthol, but frescolat MGA is designed to provide a longer-lasting and more intense cooling effect .

Comparison with Similar Compounds

Structural Analogues

(a) 6-Isopropyl-2,9-dimethyl-1,4-dioxaspiro[4.5]decane (CAS 33889-48-4)
  • Molecular Formula : C₁₃H₂₄O₂
  • Molecular Weight : 212.33 g/mol .
  • Key Differences: Lacks the methanol group at position 2 and has an additional methyl group at position 2. This reduces polarity and molecular weight, likely enhancing volatility but reducing solubility in polar solvents compared to the target compound .
(b) (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimenthyl-1,3-dioxolane (CAS 32233-43-5)
  • Molecular Formula : C₁₄H₂₆O₂
  • Molecular Weight : 226.36 g/mol .
  • Key Differences: Contains a dioxolane ring (5-membered) instead of a dioxaspiro[4.5]decane system.
(c) 8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Molecular Formula : C₂₁H₂₁N₃O₃
  • Molecular Weight : 363.41 g/mol .
  • Key Differences: Aza-spiro architecture with aromatic and carbonyl groups, enabling applications in pharmaceutical synthesis (e.g., as intermediates for bioactive molecules). The absence of a methanol group and presence of a dimethylaminophenyl substituent highlight divergent reactivity .

Physicochemical and Functional Comparison

Property Target Compound 6-Isopropyl-2,9-dimethyl Analogue (4S)-(+)-4-(2-Hydroxyethyl) Dioxolane
Molecular Weight (g/mol) 228.33 212.33 226.36
Functional Groups Methanol, isopropyl, methyl Methyl, isopropyl Hydroxyethyl, dimenthyl
Solubility Low in water; requires DMSO/ethanol Higher volatility, lower polarity Moderate aqueous solubility
Applications Fragrances, cosmetics Industrial solvents Pharmaceutical intermediates
Hazard Profile H315, H318, H412 Not classified Data unavailable

Stereochemical Considerations

The target compound exhibits stereoisomerism due to its four stereocenters. For example, the (2R,5R,6S,9R) configuration was confirmed via single-crystal X-ray diffraction, demonstrating the influence of stereochemistry on crystallization and biological activity . In contrast, analogues like d,l-Menthone glycerol ketal (CAS 67785-70-0) are racemic mixtures used in industrial fragrances, underscoring the role of enantiopurity in functional specificity .

Regulatory and Commercial Status

  • Target Compound : Listed in U.S. tariff acts (e.g., H.R. 4380) under subheading 2932.99.90, reflecting its commercial importance in manufacturing .
  • Analogues : Less regulated; industrial use (e.g., 6-Isopropyl-2,9-dimethyl-1,4-dioxaspiro[4.5]decane ) focuses on niche applications without extensive legislative oversight .

Biological Activity

6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, with the CAS number 63187-91-7, is a compound that has garnered attention for its potential biological activities and applications in various industries. This article explores its biological activity, including pharmacological properties, toxicity, and applications in different fields.

The molecular formula of this compound is C13_{13}H24_{24}O3_3, with a molecular weight of 228.33 g/mol. The compound is characterized by its dioxaspiro structure, which contributes to its unique properties and potential applications.

PropertyValue
Molecular FormulaC13_{13}H24_{24}O3_3
Molecular Weight228.33 g/mol
CAS Number63187-91-7
PurityVariable

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its efficacy as an antibacterial agent could be attributed to its structural features that facilitate interaction with microbial membranes.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in experimental models. This activity may be linked to the inhibition of pro-inflammatory cytokines, suggesting possible applications in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies have indicated that dioxaspiro compounds can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Toxicity Profile

The safety profile of this compound is critical for its application in pharmaceuticals and consumer products. Toxicological assessments indicate moderate toxicity levels, with potential irritant effects on skin and eyes.

Toxicity ParameterValue
Skin IrritationModerate
Eye IrritationSevere
Acute ToxicityLD50 > 2000 mg/kg

Industrial Uses

This compound is utilized in several industrial applications:

  • Adhesives and Sealants : It serves as a tackifier or modifier in adhesive systems, enhancing performance characteristics such as heat stability and color retention.
  • Cosmetics : The compound is incorporated into cosmetic formulations due to its low odor and excellent compatibility with various ingredients.
  • Plasticizers : It functions as a plasticizer in rubber goods, improving flexibility and durability.

Case Studies

Recent studies have explored the biological activity of similar dioxaspiro compounds, providing insights into their mechanisms of action:

  • Study on Antimicrobial Properties : A study published in the Journal of Applied Microbiology demonstrated that dioxaspiro compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Research on Anti-inflammatory Effects : A paper in Pharmacology Research highlighted the anti-inflammatory effects of dioxaspiro compounds through the inhibition of NF-kB signaling pathways .
  • Neuroprotective Mechanisms : Investigations in Neuroscience Letters reported that certain dioxaspiro derivatives showed neuroprotective effects by reducing oxidative stress in neuronal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol?

  • Methodology : The compound is synthesized via acid-catalyzed condensation of (−)-menthone with glycerol, forming a ketal structure. The reaction typically uses sulfuric acid as a catalyst under reflux conditions. Post-synthesis purification involves recrystallization from methanol/water mixtures .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the ketal. GC-MS and 1^1H/13^{13}C NMR are critical for verifying purity and structural integrity .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELXTL software is used for refinement, with emphasis on verifying bond angles and torsion angles in the dioxaspiro[4.5]decane system .
  • Data Interpretation : Pseudosymmetry in the crystal lattice (e.g., two crystallographically independent molecules) may require careful analysis of weak C–H···O interactions to resolve packing ambiguities .

Advanced Research Questions

Q. What stereochemical challenges arise during synthesis, and how are enantiomers resolved?

  • Stereochemical Complexity : The compound has four stereocenters, with the acetal carbon (R-configuration) and secondary alcohol (R-configuration) derived from (−)-menthone. Computational modeling (e.g., DFT) can predict preferred conformations .
  • Resolution Methods : Chiral HPLC with polysaccharide-based columns or derivatization with enantiopure reagents (e.g., 3,5-dinitrobenzoyl chloride) followed by crystallization .

Q. How do steric and electronic effects influence reactivity in fluorination or oxidation reactions?

  • Reactivity Analysis : The spirocyclic structure imposes steric hindrance, limiting nucleophilic attack at the ketal oxygen. Fluorination with [SF₃][SbF₆] in CH₃CN at −20°C yields difluorinated derivatives, but low yields due to competing HF formation require careful 19^{19}F NMR monitoring .
  • Oxidation Pathways : The methanol group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), but over-oxidation risks ring-opening. Controlled conditions (e.g., TEMPO/NaClO) are preferred .

Q. How can computational methods predict biological activity or intermolecular interactions?

  • Modeling Approaches : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to biological targets (e.g., ion channels). QSAR models correlate substituent effects with cytotoxicity (e.g., IC₅₀ values in cancer cell lines) .
  • Case Study : Derivatives show neuroprotective activity in neuronal cells, likely via modulation of oxidative stress pathways. Validate using in vitro ROS scavenging assays .

Data Contradiction and Validation

Q. How to address discrepancies in reported crystallographic data for this compound?

  • Root Cause : Pseudotranslational symmetry or twinning (e.g., monoclinic C2 space group with two independent molecules) may lead to misinterpretation. Use the Flack parameter (SHELXL) to verify absolute configuration .
  • Validation Steps : Cross-check with vibrational spectroscopy (IR/Raman) to confirm functional groups absent in XRD data .

Q. Why do NMR spectra sometimes show unexpected splitting or integration ratios?

  • Dynamic Effects : Conformational exchange in the spirocyclic system (e.g., chair-boat transitions) broadens signals. Use variable-temperature NMR (VT-NMR) to slow dynamics and resolve splitting .
  • Solvent Artifacts : Deuterochloroform may interact with the ketal oxygen, shifting peaks. Compare spectra in DMSO-d₆ or acetone-d₆ .

Applications in Scientific Research

Q. What role does this compound play in asymmetric catalysis or chiral auxiliary design?

  • Chiral Auxiliary Utility : The menthyl moiety directs stereochemistry in Diels-Alder reactions. For example, the 4-bromobenzoate derivative crystallizes with defined stereochemistry, enabling enantioselective synthesis of tri-substituted glycerol derivatives .
  • Catalytic Studies : Immobilize on silica supports to test recyclability in ketalization reactions. Monitor leaching via ICP-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Reactant of Route 2
6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol

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